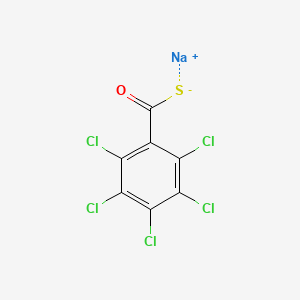

Benzenethioic acid, pentachloro-, sodium salt

Description

Benzenethioic acid, pentachloro-, sodium salt (systematic name: sodium pentachlorobenzenethiolate) is the sodium salt of pentachlorobenzenethiol (PCBT, C₆HCl₅S). This compound features a benzene ring substituted with five chlorine atoms and a thiol (-SH) group, which is deprotonated to form the sodium salt. Its structural and functional characteristics place it within the broader category of highly chlorinated aromatic compounds, which are often regulated due to their persistence and toxicity .

Properties

CAS No. |

22441-28-7 |

|---|---|

Molecular Formula |

C7Cl5NaOS |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

sodium;2,3,4,5,6-pentachlorothiobenzate |

InChI |

InChI=1S/C7HCl5OS.Na/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1 |

InChI Key |

LUUSKUDSGOJKOE-UHFFFAOYSA-M |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)[S-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenethioic acid, pentachloro-, sodium salt can be synthesized through the reaction of pentachlorobenzene with sodium hydrosulfide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Benzenethioic acid, pentachloro-, sodium salt undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various sulfonic acids, less chlorinated benzenethiols, and substituted benzenethiols .

Scientific Research Applications

Benzenethioic acid, pentachloro-, sodium salt has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism by which benzenethioic acid, pentachloro-, sodium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological and chemical activities. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Pentachlorobenzenethiol (PCTP; CAS 133-49-3)

Benzenethiol, Pentachloro-, Zinc Salt (CAS 117-97-5)

- Structure : Zinc coordination complex of PCBT.

- Properties : Metal salts like this may enhance stability or alter reactivity compared to the sodium salt. Zinc derivatives are often used in vulcanization or as fungicides .

- Applications : Industrial biocidal applications inferred from its zinc coordination .

Phenol, Pentachloro-, Sodium Salt (CAS 131-52-2)

- Structure: Sodium salt of pentachlorophenol (C₆Cl₅ONa).

- Properties: Replaces the thiol group with a hydroxyl (-OH) group. Sodium pentachlorophenolate is water-soluble and historically used as a wood preservative .

- Toxicity: Classified as a hazardous waste (U185) due to carcinogenic and endocrine-disrupting effects .

Chlorinated Aromatic Hydrocarbons

Benzene, Pentachloro- (CAS 608-93-5)

Benzene, Pentachloronitro- (CAS 82-68-8)

- Structure: C₆Cl₅NO₂, with a nitro (-NO₂) substituent.

- Properties: Acts as a soil fungicide.

- Regulation : Designated as hazardous waste (U185) .

Data Tables

Table 1: Key Compounds and Properties

*Parent acid of the sodium salt; sodium salt CAS RN inferred.

Table 2: Regulatory and Hazard Profiles

Research Findings and Implications

- Structural Impact on Reactivity: The thiol group in PCBT derivatives confers nucleophilic reactivity, making them more reactive in substitution reactions compared to pentachlorophenol or pentachlorobenzene .

- Environmental Fate: Sodium salts like PCBT-Na and pentachlorophenol-Na exhibit higher mobility in aquatic systems due to solubility, increasing ecological exposure risks .

- Regulatory Trends: Increasing restrictions on chlorinated aromatics (e.g., pentachlorophenol bans in the EU) suggest similar regulatory scrutiny for PCBT derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.